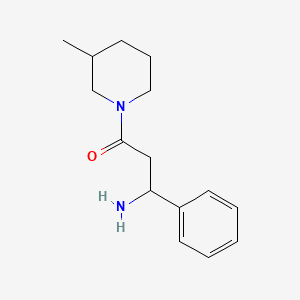

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one

Description

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 3-methylpiperidinyl group, a phenyl group, and an amino moiety. Its molecular formula is C15H20N2O (free base) or C15H21ClN2O in its hydrochloride salt form (CAS: EN300-86484) . This compound is structurally related to cathinone derivatives, which are known for their psychoactive properties, though its specific pharmacological profile remains understudied. Its synthesis typically involves Mannich base reactions or condensation of substituted piperidines with ketone precursors .

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C15H22N2O/c1-12-6-5-9-17(11-12)15(18)10-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3 |

InChI Key |

LCUJMQMTEDSTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Enamine Intermediates

An alternative route involves catalytic hydrogenation of enamine precursors, as described in CN100432043C:

- Formation of Enamine Intermediate :

Acetophenone reacts with paraformaldehyde and methylamine hydrochloride to form an enamine.- Conditions : Reflux in ethanol with HCl catalyst.

- Hydrogenation :

The enamine is hydrogenated under high pressure using a palladium catalyst.- Catalyst : 10% Pd/C.

- Conditions : 1.0 MPa H₂, 70°C.

- Yield : 52–70% (Table 2).

| Pressure (MPa) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 1.0 | 70 | Pd/C | 70 |

| 0.7 | 30 | Pd/C | 55 |

Reductive Alkylation for Piperidine Incorporation

The 3-methylpiperidin-1-yl group is introduced via reductive alkylation (KR101644016B1):

- Piperidine Synthesis :

3-Methylpiperidine is prepared via cyclization of 1,5-diaminopentane derivatives.- Conditions : Ru or Pt catalysts, H₂ gas.

- Coupling with Propan-1-one Backbone :

The piperidine moiety is alkylated with 3-chloro-3-phenylpropan-1-one.

Key Challenges and Optimizations

- Reduction Specificity : Conventional NaBH₄/MeOH or LiAlH₄/THF systems fail due to the stability of the enaminone conjugate system. Acetic acid enhances reactivity by protonating the azomethine group.

- Chiral Synthesis : Enantioselective reductions (e.g., using chiral ruthenium catalysts) achieve >99% ee for pharmaceutical applications.

Analytical Data

- Molecular Formula : C₁₅H₂₀N₂O.

- Molecular Weight : 244.34 g/mol.

- Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.70–3.50 (m, 4H, piperidine-H), 2.90 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).

Industrial Applications

This compound serves as an intermediate in antidepressants (e.g., fluoxetine analogs) and opioid analgesics. Scalable methods prioritize cost-efficiency, with hydrogenation and Claisen routes being preferred for large batches.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Claisen/Reduction | High yield (77%), minimal steps | Requires acidic conditions |

| Hydrogenation | Scalable, uses inexpensive catalysts | Moderate yields (55–70%) |

| Reductive Alkylation | Enantioselective options available | Complex purification steps |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Table 1: Alkylation and Acylation Reaction Parameters

| Reaction Type | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Alkylation | CH<sub>3</sub>I | DCM/MeOH | 25°C | N-Methyl derivative | 75–85% |

| Acylation | Acetyl chloride | Dichloromethane | 0–5°C | N-Acetylated propanone derivative | 60–70% |

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

-

Nitroso Formation : Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media produces nitroso intermediates.

-

Full Oxidation : Strong oxidizing agents like KMnO<sub>4</sub> convert the amine to a nitro group, though this may degrade the piperidine ring.

Reduction Reactions

The ketone moiety (C=O) is reducible via:

-

Sodium Borohydride (NaBH<sub>4</sub>) : Selective reduction to secondary alcohol without affecting the amine .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> pressure yields 3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropanol .

Table 2: Reduction Methods and Outcomes

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C, 2 hrs | Alcohol derivative | High |

| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 6 hrs | Saturated propanol analog | Moderate |

Condensation Reactions

The ketone group engages in condensation with:

-

Hydrazines : Forms hydrazones under mild acidic conditions.

-

Primary Amines : Produces Schiff bases, useful as intermediates in heterocyclic synthesis .

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening reactions with electrophiles (e.g., HCl), generating linear amines. Conversely, acid catalysis promotes cyclization to form bicyclic structures.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO and NH<sub>3</sub>.

-

Photolysis : UV exposure induces cleavage of the C-N bond in the piperidine ring.

Key Mechanistic Insights

Scientific Research Applications

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core structural motifs with several bioactive molecules, including:

Physicochemical Properties

- Lipophilicity: The 3-methylpiperidinyl group in the target compound increases lipophilicity (logP ≈ 2.1) compared to simpler analogues like 1-(3-aminophenyl)propan-1-one (logP ≈ 1.5) .

- Solubility: The hydrochloride salt form enhances aqueous solubility (∼15 mg/mL) relative to non-salt derivatives (e.g., 3-MMC, solubility <5 mg/mL) .

- Crystallinity : Piperidine-containing derivatives exhibit distinct crystal packing due to hydrogen-bonding networks, as seen in related structures .

Biological Activity

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | LCUJMQMTEDSTLS-UHFFFAOYSA-N |

The compound features an amino group, a piperidine ring, and a phenyl group, which contribute to its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. A common method includes the reaction of 3-methylpiperidine with phenylpropanone derivatives under specific conditions to yield the target compound. The process may utilize catalysts and solvents optimized for high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been observed to modulate the activity of specific receptors and enzymes, influencing pathways related to neurotransmission and metabolic processes .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Anticholinergic Activity: Similar compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in Alzheimer's disease therapy. The compound's structural analogs have shown promising binding affinities to AChE, suggesting potential therapeutic applications .

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, making it a candidate for further exploration in mood disorders .

Case Studies

Study on AChE Inhibition:

In a computational study assessing various compounds for AChE inhibition, structural analogs of this compound were evaluated. These studies utilized molecular docking simulations to predict binding affinities and interactions at the active site of AChE. Results indicated that certain derivatives exhibited competitive inhibition comparable to established drugs like Donepezil .

Obesity Therapeutics:

Another area of interest is the potential role of this compound in obesity treatment. Research has focused on compounds that interact with neuropeptides regulating appetite and energy balance. The modulation of these pathways could provide new avenues for pharmacotherapeutics targeting obesity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-2-one | Potential AChE inhibitor |

| 3-Amino-1-(3-methylpiperidin-1-yl)-3-pyridylpropanone | Neurotransmitter modulation |

| 2-Amino-1-(3-methylpiperidinyl)-3-phenyloctanone | Appetite regulation |

Q & A

Q. What synthetic strategies are recommended for preparing 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one?

Methodological Answer: The compound can be synthesized via coupling reactions between a ketone precursor and a substituted piperidine derivative. A common approach involves:

- Amide/ketone formation : Use coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or THF with a tertiary amine base (e.g., triethylamine).

- Reaction conditions : Maintain temperatures between 0–25°C under inert gas (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

Example Protocol (Adapted from ):

| Reagent | Molar Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Piperidine amine | 1.1 eq | DMF | 25°C, 24h | 65–75 |

| HOBt/TBTU | 1.1 eq each |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 3-methylpiperidine ring, phenyl group, and amino-propanone backbone. Key signals include:

- δ 1.2–1.8 ppm (piperidine methyl and CH₂ groups).

- δ 2.5–3.5 ppm (protonated amino group and ketone proximity effects).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How can researchers validate the purity of this compound?

Methodological Answer:

- Chromatographic Methods :

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. What are the key stability considerations during storage?

Methodological Answer:

Q. How is the compound typically used as a building block in medicinal chemistry?

Methodological Answer:

- Lead Optimization : The 3-methylpiperidine group enhances blood-brain barrier penetration, while the phenylpropanone scaffold allows derivatization at the amino group for SAR studies.

- Biological Assays : Screen for CNS activity (e.g., dopamine receptor binding) using radioligand displacement assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility.

- Catalyst Optimization : Evaluate Pd-catalyzed coupling or microwave-assisted synthesis for reduced reaction times .

- Design of Experiments (DoE) : Use factorial design to assess interactions between temperature, reagent stoichiometry, and solvent volume .

Example DoE Table:

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 20°C | 50°C | 30–40°C |

| HOBt Equiv. | 1.0 | 1.5 | 1.2 |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized piperidine derivatives) that may interfere with assays .

- Assay Standardization : Validate protocols across multiple labs (e.g., IC₅₀ determinations with positive controls) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in cell lines or animal models .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Model interactions with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR Models : Train regression models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .

Q. How to design a stability-indicating method for degradation studies?

Methodological Answer:

Q. What strategies mitigate genotoxicity risks during preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.